molecular formula C15H12Br4O2 B13867769 3,3',5,5'-Tetrabromobisphenol A-d10, (OH)2

3,3',5,5'-Tetrabromobisphenol A-d10, (OH)2

Cat. No.: B13867769
M. Wt: 553.9 g/mol
InChI Key: VEORPZCZECFIRK-ZGYYUIRESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’,5,5’-Tetrabromobisphenol A-d10, (OH)2 is a brominated derivative of bisphenol A. It is commonly used as a flame retardant in various consumer products, including fabrics, plastics, and electronics . The compound is known for its high thermal stability and effectiveness in reducing the flammability of materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,5,5’-Tetrabromobisphenol A-d10, (OH)2 typically involves the bromination of bisphenol A. The reaction is carried out in the presence of a brominating agent, such as bromine or a bromine-containing compound, under controlled conditions to ensure the selective bromination at the desired positions on the aromatic ring .

Industrial Production Methods

Industrial production of 3,3’,5,5’-Tetrabromobisphenol A-d10, (OH)2 involves large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The reaction conditions, such as temperature, solvent, and concentration of reactants, are carefully optimized to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

3,3’,5,5’-Tetrabromobisphenol A-d10, (OH)2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3’,5,5’-Tetrabromobisphenol A-d10, (OH)2 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3’,5,5’-Tetrabromobisphenol A-d10, (OH)2 involves its ability to interfere with the combustion process. The bromine atoms in the compound release bromine radicals when exposed to heat, which then react with free radicals generated during combustion. This reaction helps to inhibit the propagation of the combustion process, thereby reducing the flammability of the material .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’,5,5’-Tetrabromobisphenol A-d10, (OH)2 is unique due to its deuterium labeling, which makes it useful in various analytical and research applications. The presence of deuterium atoms allows for the tracking and study of the compound in complex biological and environmental systems .

Properties

Molecular Formula

C15H12Br4O2

Molecular Weight

553.9 g/mol

IUPAC Name

2,6-dibromo-3,5-dideuterio-4-[1,1,1,3,3,3-hexadeuterio-2-(3,5-dibromo-2,6-dideuterio-4-hydroxyphenyl)propan-2-yl]phenol

InChI

InChI=1S/C15H12Br4O2/c1-15(2,7-3-9(16)13(20)10(17)4-7)8-5-11(18)14(21)12(19)6-8/h3-6,20-21H,1-2H3/i1D3,2D3,3D,4D,5D,6D

InChI Key

VEORPZCZECFIRK-ZGYYUIRESA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1Br)O)Br)[2H])C(C2=C(C(=C(C(=C2[2H])Br)O)Br)[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CC(C)(C1=CC(=C(C(=C1)Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.